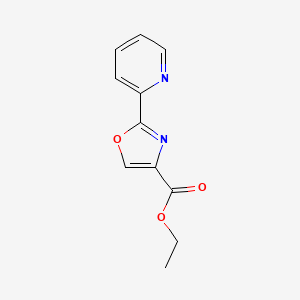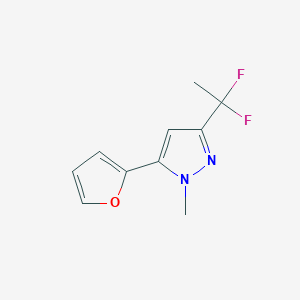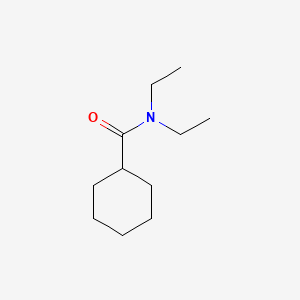
Cyclohexanecarboxamide, N,N-diethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanecarboxamide, N,N-diethyl- is an organic compound with the molecular formula C11H21NO and a molecular weight of 183.29 g/mol . It is a derivative of cyclohexane, where the carboxamide group is substituted with two ethyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexanecarboxamide, N,N-diethyl- can be synthesized through the reaction of cyclohexanecarboxylic acid with diethylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond . The reaction conditions usually include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
In industrial settings, the production of Cyclohexanecarboxamide, N,N-diethyl- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified through distillation or recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanecarboxamide, N,N-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.
Major Products Formed
Oxidation: Cyclohexanecarboxylic acid or other oxidized derivatives.
Reduction: Cyclohexylamine or other reduced derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
Cyclohexanecarboxamide, N,N-diethyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclohexanecarboxamide, N,N-diethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclohexanecarboxamide
- Cyclohexylcarboxamide
- Cyclohexaneformamide
- Hexahydrobenzoic acid amide
Uniqueness
Cyclohexanecarboxamide, N,N-diethyl- is unique due to the presence of two ethyl groups on the amide nitrogen, which can influence its chemical reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different biological and chemical properties .
Propriétés
Numéro CAS |
5461-52-9 |
|---|---|
Formule moléculaire |
C11H21NO |
Poids moléculaire |
183.29 g/mol |
Nom IUPAC |
N,N-diethylcyclohexanecarboxamide |
InChI |
InChI=1S/C11H21NO/c1-3-12(4-2)11(13)10-8-6-5-7-9-10/h10H,3-9H2,1-2H3 |
Clé InChI |
ODMGIVMJSFDBSW-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


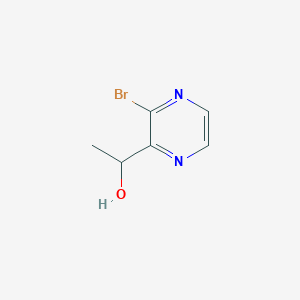
![2-Oxa-5,6-diazaspiro[3.4]octan-7-one](/img/structure/B13913981.png)
![(2-Chloroimidazo[1,2-a]pyridin-7-yl)boronic acid](/img/structure/B13913984.png)
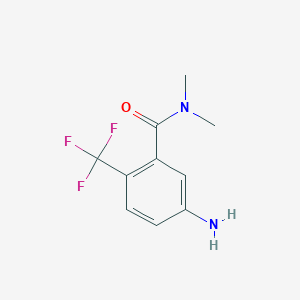
![6-Bromo-3-nitro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13914002.png)
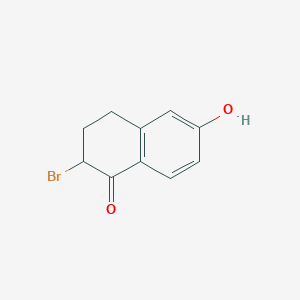
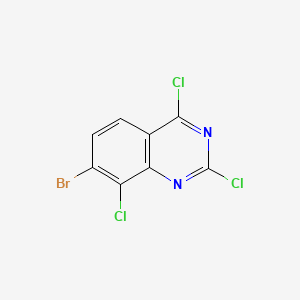
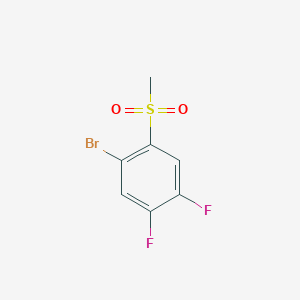

![(3aR,7aR)-1,3-Dimesityl-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate](/img/structure/B13914027.png)
![Thiazolo[3,2-b][1,2,4]triazole](/img/structure/B13914032.png)
